molecular formula C18H11FN2O B13411506 2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole CAS No. 68047-43-8

2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole

Cat. No.: B13411506
CAS No.: 68047-43-8
M. Wt: 290.3 g/mol
InChI Key: PQFGTNWSOPHOHE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-naphthylhydrazide with 2-fluorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the fluorine atom and the oxadiazole ring can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(2-Fluorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-(2-Fluorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Uniqueness

2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is unique due to the presence of both the fluorophenyl and naphthyl groups, which can impart distinct electronic and steric properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

68047-43-8

Molecular Formula

C18H11FN2O

Molecular Weight

290.3 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-naphthalen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C18H11FN2O/c19-16-8-4-3-7-15(16)18-21-20-17(22-18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H

InChI Key

PQFGTNWSOPHOHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CC=CC=C4F

Origin of Product

United States

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